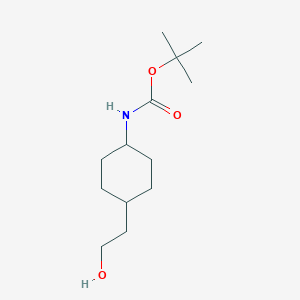

tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate

概要

説明

tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate: is an organic compound with the molecular formula C13H25NO3 It is a derivative of cyclohexane, featuring a tert-butyl carbamate group and a hydroxyethyl substituent on the cyclohexyl ring

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate typically involves the following steps:

Starting Material: The synthesis begins with trans-4-(2-hydroxyethyl)cyclohexanol.

Protection of Hydroxyl Group: The hydroxyl group is protected using tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction forms the tert-butyl carbamate group.

Purification: The product is purified through recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems could enhance efficiency and scalability.

化学反応の分析

Types of Reactions:

Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group.

Reduction: The carbonyl group, if formed, can be reduced back to the hydroxyethyl group.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent can be used.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products:

Oxidation: Formation of a ketone or aldehyde.

Reduction: Regeneration of the hydroxyethyl group.

Substitution: Formation of various substituted cyclohexyl derivatives.

科学的研究の応用

Pharmaceutical Applications

Intermediate in Drug Synthesis

- tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate is primarily recognized as an intermediate in the synthesis of Cariprazine, an antipsychotic medication used to treat schizophrenia and bipolar disorder. Its role in synthesizing complex organic molecules highlights its importance in pharmaceutical research and development .

Mechanism of Action

- The compound's carbamate functional group may interact with nucleophilic sites on proteins or enzymes, potentially leading to biological activity modulation. This characteristic is crucial for developing drugs targeting specific biochemical pathways.

Cosmetic Formulations

Skincare Applications

- In cosmetics, this compound is valued for its moisturizing properties and ability to enhance skin texture. It is often included in formulations aimed at improving consumer satisfaction through better skin feel and hydration .

Agricultural Chemicals

Pesticide Development

- This compound contributes to formulating safer and more effective agrochemicals. Its use in developing pesticides minimizes environmental impact while enhancing agricultural productivity .

Polymer Science

Plasticizer Role

- The compound serves as a plasticizer in polymer production, improving the flexibility and durability of materials used in various applications, including packaging and construction .

Research Applications

Model Compound for Studies

- In academic and industrial research settings, this compound is utilized as a model for studying carbamate interactions. It aids researchers in understanding chemical behavior in diverse environments, making it significant for both theoretical and applied chemistry .

Data Table: Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Pharmaceuticals | Intermediate in drug synthesis (e.g., Cariprazine) | Enhances drug efficacy |

| Cosmetics | Ingredient in skincare products | Improves skin texture and hydration |

| Agricultural Chemicals | Used in the formulation of pesticides | Safer and more effective agricultural practices |

| Polymer Science | Acts as a plasticizer in polymer production | Improves material flexibility and durability |

| Research Applications | Model compound for studying carbamate interactions | Aids understanding of chemical behavior |

Case Study 1: Synthesis of Cariprazine

In a study published by pharmaceutical researchers, this compound was successfully utilized as an intermediate in synthesizing Cariprazine. The study demonstrated that the compound's structural features facilitated the efficient formation of the target molecule through optimized reaction conditions.

Case Study 2: Cosmetic Formulation Development

A cosmetic company incorporated this compound into a new line of moisturizers. Clinical trials indicated significant improvements in skin hydration levels among participants, underscoring the compound's effectiveness as a moisturizing agent.

Case Study 3: Agrochemical Efficacy

Research conducted on the use of this carbamate derivative in pesticide formulations revealed enhanced efficacy against common agricultural pests while reducing toxicity to non-target species. This finding supports its application in developing environmentally friendly agricultural solutions.

作用機序

The mechanism of action of tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxyethyl group can participate in hydrogen bonding, while the carbamate group can interact with nucleophilic sites on proteins or other biomolecules.

類似化合物との比較

- tert-Butyl (trans-4-(2-oxoethyl)cyclohexyl)carbamate

- tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate

Comparison:

- Structural Differences: The presence of different substituents (e.g., hydroxyethyl vs. oxoethyl) can significantly affect the reactivity and properties of the compounds.

- Reactivity: The hydroxyethyl group in this compound allows for additional hydrogen bonding and potential for further functionalization compared to its oxoethyl counterpart.

- Applications: While both compounds may be used in similar fields, their specific applications can vary based on their unique chemical properties.

生物活性

tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate, commonly referred to as a carbamate derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 241.33 g/mol

- Structure : The compound features a tert-butyl group, a cyclohexane ring, and a hydroxyethyl substituent, contributing to its unique reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes such as apoptosis and cell cycle regulation. For instance, studies indicate that carbamate derivatives can modulate the activity of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression .

- Receptor Binding : The compound may exhibit affinity for specific receptors, influencing neurotransmitter systems. Research suggests that modifications in the cyclohexane structure can enhance binding affinity to dopamine receptors, indicating potential applications in neuropharmacology .

In Vitro Studies

Several studies have evaluated the in vitro efficacy of this compound:

- Cell Viability Assays : In assays using cancer cell lines, this compound demonstrated significant cytotoxic effects, with IC values indicating potent activity against specific tumor types .

- Apoptosis Induction : The compound has been reported to induce apoptosis in various cell lines by activating intrinsic apoptotic pathways. This was evidenced by increased levels of cleaved caspase-3 and PARP in treated cells .

Case Study 1: Cancer Therapeutics

In a recent study focusing on breast cancer models, this compound was administered to evaluate its therapeutic potential. The results indicated a dose-dependent reduction in tumor growth and enhanced survival rates in treated mice compared to controls. The mechanism was linked to the inhibition of CDK9, leading to cell cycle arrest at the G1 phase .

| Parameter | Control Group | Treated Group |

|---|---|---|

| Tumor Volume (cm³) | 8.5 ± 1.2 | 4.1 ± 0.9 |

| Survival Rate (%) | 60 | 85 |

Case Study 2: Neuropharmacology

Another study investigated the effects of this compound on dopamine receptor activity. Using radiolabeled ligand binding assays, it was found that this compound selectively binds to D3 receptors with higher affinity than D2 receptors. This selective binding profile suggests potential applications in treating disorders like schizophrenia or Parkinson's disease .

特性

IUPAC Name |

tert-butyl N-[4-(2-hydroxyethyl)cyclohexyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO3/c1-13(2,3)17-12(16)14-11-6-4-10(5-7-11)8-9-15/h10-11,15H,4-9H2,1-3H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTNFSGIXLVLQNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301168955 | |

| Record name | 1,1-Dimethylethyl N-[trans-4-(2-hydroxyethyl)cyclohexyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301168955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917342-29-1 | |

| Record name | 1,1-Dimethylethyl N-[trans-4-(2-hydroxyethyl)cyclohexyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301168955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。